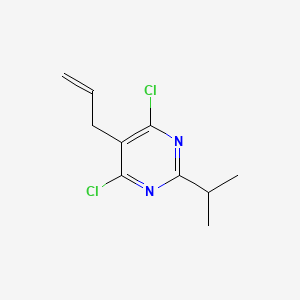
4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine typically involves the chlorination of a pyrimidine precursor followed by alkylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and alkylating agents like alkyl halides under controlled temperatures and pressures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bond in the prop-2-EN-1-YL group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amino, thio, or alkoxy derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of reduced alkyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for research.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(propan-2-YL)pyrimidine: Lacks the prop-2-EN-1-YL group.
5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine: Lacks the chlorine atoms.
4,6-Dichloro-5-methyl-2-(propan-2-YL)pyrimidine: Has a methyl group instead of the prop-2-EN-1-YL group.
Uniqueness
4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine is unique due to the presence of both chlorine atoms and the prop-2-EN-1-YL group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12Cl2N2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
4,6-dichloro-2-propan-2-yl-5-prop-2-enylpyrimidine |
InChI |
InChI=1S/C10H12Cl2N2/c1-4-5-7-8(11)13-10(6(2)3)14-9(7)12/h4,6H,1,5H2,2-3H3 |
InChI Key |
ZZJITFDFVYYQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C(=N1)Cl)CC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13270124.png)

![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B13270136.png)

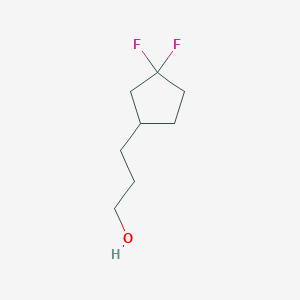

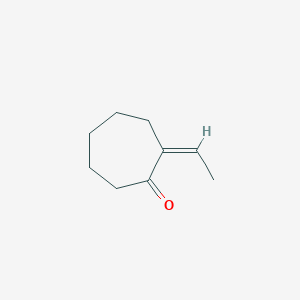
![2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13270164.png)
amine](/img/structure/B13270168.png)


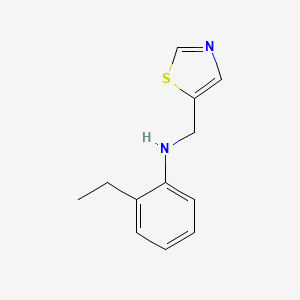
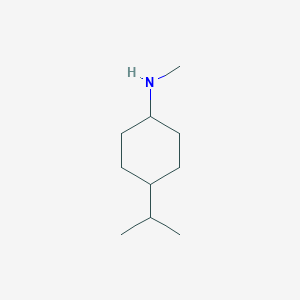
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13270189.png)
